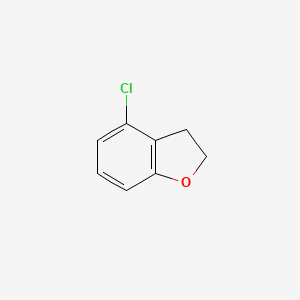

4-Chloro-2,3-dihydrobenzofuran

Descripción general

Descripción

4-Chloro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7ClO . It is a derivative of 2,3-dihydrobenzofuran, a class of compounds that have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .

Synthesis Analysis

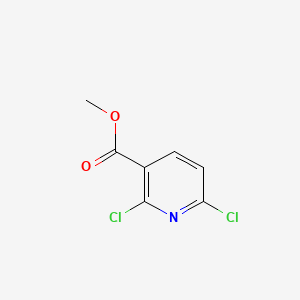

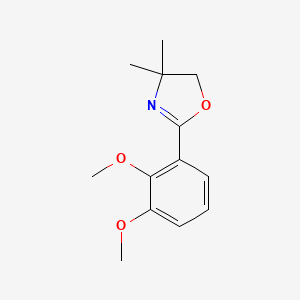

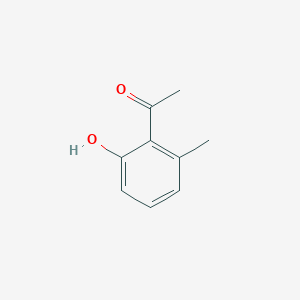

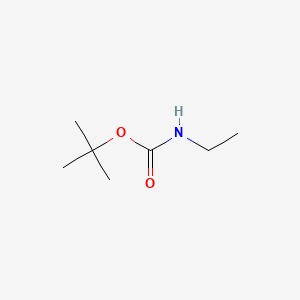

The synthesis of 2,3-dihydrobenzofurans, the parent compound of 4-Chloro-2,3-dihydrobenzofuran, has been extensively studied. The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofurans have been explored in various studies. For instance, the binding affinity of DHB2 (a derivative of 2,3-dihydrobenzofuran) against 3dra was found to be higher than DHB8 and DHB for compounds .Aplicaciones Científicas De Investigación

Phytotoxic Activity

Research by Masi et al. (2017) explored the phytotoxic properties of various substances, including 4-chloro-2,3-dihydrobenzofuran. They discovered that these compounds, isolated from Colletotrichum higginsianum, exhibited significant phytotoxic activity, suggesting potential applications in developing herbicides or plant growth regulators (Masi et al., 2017).

Stereoconvergent Synthesis

Rodriguez et al. (2016) described a phosphorus(III)-mediated [4+1]-cycloannulation process for producing 2,3-dihydrobenzofurans. This synthesis technique is noteworthy for its ability to create dihydrobenzofurans with a quaternary center, which can be instrumental in the development of complex organic compounds, potentially including derivatives of 4-chloro-2,3-dihydrobenzofuran (Rodriguez et al., 2016).

Bioactive Molecules Synthesis

Dihydrobenzofurans, such as 4-chloro-2,3-dihydrobenzofuran, play a crucial role as pharmacophores in numerous natural and synthetic bioactive molecules. Vargas et al. (2019) reported on a biocatalytic strategy for the highly selective synthesis of stereochemically rich 2,3-dihydrobenzofurans, which can be pivotal in the development of new drugs or biologically active compounds (Vargas et al., 2019).

Pilot-Scale Synthesis

Rao et al. (2003) demonstrated a practical, pilot-scale synthesis of 4-vinyl-2,3-dihydrobenzofuran using imidate ester chemistry. This indicates the viability of large-scale production of such compounds, which is essential for their use in industrial applications or large-scale research projects (Rao et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPBTJNIFVSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464998 | |

| Record name | 4-chloro-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-dihydrobenzofuran | |

CAS RN |

289058-20-4 | |

| Record name | 4-chloro-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

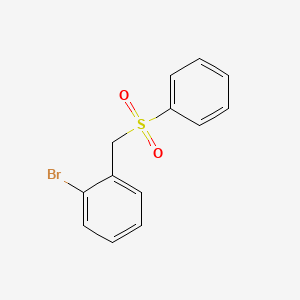

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)